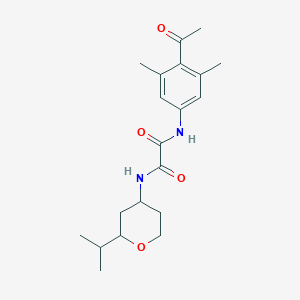![molecular formula C15H20FN3O2S B7436993 [4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone](/img/structure/B7436993.png)
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as FMPM and has a molecular formula of C16H20FN3O2S.
作用機序
The mechanism of action of FMPM is not yet fully understood. However, it has been reported to act as an inhibitor of various enzymes, which play a crucial role in the pathogenesis of various diseases. FMPM has been reported to exhibit a competitive inhibition mechanism against monoamine oxidase, acetylcholinesterase, and butyrylcholinesterase.
Biochemical and Physiological Effects:
FMPM has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit antioxidant activity, which makes it a potential therapeutic agent for diseases associated with oxidative stress. FMPM has also been reported to exhibit anti-inflammatory activity, which makes it a potential therapeutic agent for various inflammatory diseases.
実験室実験の利点と制限
One of the primary advantages of FMPM is its potent inhibitory activity against various enzymes, which makes it a potential therapeutic agent for various diseases. However, one of the limitations of FMPM is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for research on FMPM. One of the primary future directions is to optimize the synthesis method to obtain higher yields of FMPM. Another future direction is to study the pharmacokinetics and pharmacodynamics of FMPM in vivo to determine its potential as a therapeutic agent for various diseases. Additionally, further research is required to fully understand the mechanism of action of FMPM and its potential applications in various research fields.
Conclusion:
In conclusion, FMPM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis of FMPM involves the reaction of 6-fluoro-2-pyridinecarboxylic acid with piperazine in the presence of a coupling agent. FMPM has been extensively studied for its potential applications in medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. FMPM has been reported to exhibit potent inhibitory activity against various enzymes, including monoamine oxidase, acetylcholinesterase, and butyrylcholinesterase. FMPM has several advantages and limitations for lab experiments, and there are several future directions for research on FMPM.
合成法
The synthesis of FMPM involves the reaction of 6-fluoro-2-pyridinecarboxylic acid with piperazine in the presence of a coupling agent. The resulting intermediate is then reacted with 3-methoxythiophene-2-carbonyl chloride to obtain the final product. This synthesis method has been reported in various research articles and has been optimized to obtain high yields of FMPM.
科学的研究の応用
FMPM has been extensively studied for its potential applications in various research fields. One of the primary applications of FMPM is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. FMPM has been reported to exhibit potent inhibitory activity against various enzymes, including monoamine oxidase, acetylcholinesterase, and butyrylcholinesterase.
特性
IUPAC Name |
[4-(6-fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-21-15(5-10-22-11-15)14(20)19-8-6-18(7-9-19)13-4-2-3-12(16)17-13/h2-4H,5-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULIHCHYKJTUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)C(=O)N2CCN(CC2)C3=NC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(3-methoxythiolan-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Methyl-3-(trifluoromethyl)pyrrolidin-1-yl]-[6-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B7436913.png)
![5-tert-butyl-N-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl]-1H-imidazole-4-carboxamide](/img/structure/B7436916.png)
![[5-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidine-1-carbonyl]-1H-imidazol-4-yl]-phenylmethanone](/img/structure/B7436918.png)
![N,2-dimethyl-3-(3-methylbutan-2-ylamino)-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B7436922.png)
![6-[1-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B7436924.png)
![Methyl 5-[[2-(3-chlorophenyl)morpholine-4-carbonyl]amino]-2-methylpyrazole-3-carboxylate](/img/structure/B7436932.png)

![3-(difluoromethyl)-N,1-dimethyl-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7436945.png)
![3-[[5-(Trifluoromethyl)pyridin-2-yl]carbamoylamino]butanamide](/img/structure/B7436957.png)
![3-fluoro-4-morpholin-4-yl-N-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]benzamide](/img/structure/B7436964.png)
![1-[(1-Cyanocyclopentyl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B7436968.png)

![6-methoxy-N-methyl-N-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]pyridazine-3-carboxamide](/img/structure/B7437003.png)
![1-[5-[3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carbonyl]-2-phenyl-3,4-dihydropyrazol-3-yl]ethanone](/img/structure/B7437010.png)